Cas no 50971-79-4 (2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride)

2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride structure
50971-79-4 structure
Product Name:2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride
Numero CAS:50971-79-4
MF:C14H14N2S
MW:242.339361667633
MDL:MFCD22192242
CID:1074824
PubChem ID:24197196
Update Time:2025-06-09

2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride
    • 2-(phenothiazin-10-yl)ethanamine hydrochloride
    • NSC253547
    • NSC-253547
    • 2-(10H-Phenothiazin-10-yl)ethan-1-amine
    • NSC 253547
    • DTXSID10638959
    • GF-0032
    • 2-(10H-Phenothiazin-10-yl)ethan-1-amine--hydrogen chloride (1/1)
    • 50971-79-4
    • MFCD22192242
    • 2-phenothiazin-10-ylethanamine;hydrochloride
    • LAVBLPLCRGKRCC-UHFFFAOYSA-N
    • 1082712-62-6
    • SCHEMBL14697550
    • AKOS015991432
    • 2-(10H-phenothiazin-10-yl)ethanamine hydrochloride
    • 2-(10H-phenothiazin-10-yl)ethan-1-aminehydrochloride
    • MDL: MFCD22192242
    • Inchi: 1S/C14H14N2S/c15-9-10-16-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)16/h1-8H,9-10,15H2
    • Chiave InChI: GEQNUMNORCDKBC-UHFFFAOYSA-N
    • Sorrisi: S1C2C(=CC=CC=2)N(CCN)C2C1=CC=CC=2

Proprietà calcolate

  • Massa esatta: 278.0644474g/mol
  • Massa monoisotopica: 278.0644474g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 2
  • Complessità: 237
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 54.6Ų

2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Apollo Scientific
OR310012-500mg
2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride
50971-79-4
500mg
£147.00 2025-02-20
Apollo Scientific
OR310012-1g
2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride
50971-79-4
1g
£231.00 2025-02-20
Apollo Scientific
OR310012-5g
2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride
50971-79-4
5g
£1041.00 2025-02-20
eNovation Chemicals LLC
K04963-1g
10H-Phenothiazine-10-ethanamine HCl
50971-79-4 >95%
1g
$468 2024-06-05
eNovation Chemicals LLC
K04963-5g
10H-Phenothiazine-10-ethanamine HCl
50971-79-4 >95%
5g
$1395 2024-06-05
Key Organics Ltd
GF-0032-1MG
2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride
50971-79-4 >97%
1mg
£37.00 2025-02-09
Key Organics Ltd
GF-0032-5MG
2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride
50971-79-4 >97%
5mg
£46.00 2025-02-09
Key Organics Ltd
GF-0032-10MG
2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride
50971-79-4 >97%
10mg
£63.00 2025-02-09
Key Organics Ltd
GF-0032-0.5G
2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride
50971-79-4 >97%
0.5g
£105.00 2025-02-09
Key Organics Ltd
GF-0032-1G
2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride
50971-79-4 >97%
1g
£165.00 2025-02-09

2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 0 °C
1.2 12 - 15 h, 0 °C
Riferimento
Synthesis, kinetics and cellular studies of new phenothiazine analogs as potent human-TLK inhibitors
Johnson, Delna; Hussain, Javeena; Bhoir, Siddhant; Chandrasekaran, Vaishali; Sahrawat, Parul; et al, Organic & Biomolecular Chemistry, 2023, 21(9), 1980-1991

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  overnight, rt
Riferimento
Phenothiazine-Tacrine Heterodimers: Pursuing Multitarget Directed Approach in Alzheimer's Disease
Gorecki, Lukas ; Uliassi, Elisa ; Bartolini, Manuela ; Janockova, Jana; Hrabinova, Martina; et al, ACS Chemical Neuroscience, 2021, 12(9), 1698-1715

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  4 - 6 h, rt
Riferimento
A Focused Library of Psychotropic Analogues with Neuroprotective and Neuroregenerative Potential
Uliassi, Elisa ; Pena-Altamira, Luis Emiliano; Morales, Aixa V.; Massenzio, Francesca; Petralla, Sabrina; et al, ACS Chemical Neuroscience, 2019, 10(1), 279-294

Metodo di produzione 4

Condizioni di reazione
1.1 Solvents: Dimethyl sulfoxide ;  80 - 100 °C
Riferimento
Synthesis of some phenothiazine derivatives
Huseynova, A. T.; Mammadova, R. E.; Maharramov, A. M.; Aliyev, I. A.; Allahverdiyev, M. A., Kimya Problemlari, 2009, (4), 688-691

2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride Raw materials

2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd